molecular formula C16H21NO4 B7588721 3-[1-(2-Hydroxy-3-methylbenzoyl)piperidin-3-yl]propanoic acid

3-[1-(2-Hydroxy-3-methylbenzoyl)piperidin-3-yl]propanoic acid

Cat. No. B7588721
M. Wt: 291.34 g/mol
InChI Key: KOMRLJJHVSBHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(2-Hydroxy-3-methylbenzoyl)piperidin-3-yl]propanoic acid, also known as HMBP, is a synthetic compound that has been widely studied for its potential applications in scientific research. This molecule has been shown to possess a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Scientific Research Applications

3-[1-(2-Hydroxy-3-methylbenzoyl)piperidin-3-yl]propanoic acid has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to have neuroprotective effects. Studies have demonstrated that this compound can protect neurons from damage caused by oxidative stress and inflammation, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In addition to its neuroprotective effects, this compound has also been shown to have anti-inflammatory properties. This makes it a potential treatment for a range of inflammatory conditions, including arthritis and asthma. This compound has also been studied for its potential to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy.

Mechanism of Action

The mechanism of action of 3-[1-(2-Hydroxy-3-methylbenzoyl)piperidin-3-yl]propanoic acid is not fully understood, but it is thought to involve the modulation of various signaling pathways within cells. This compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. It has also been shown to inhibit the NF-kB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects that make it a valuable tool for scientific research. Studies have shown that this compound can increase the activity of antioxidant enzymes, reduce the production of reactive oxygen species, and inhibit the production of pro-inflammatory cytokines. It has also been shown to increase the expression of genes involved in cell survival and repair.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[1-(2-Hydroxy-3-methylbenzoyl)piperidin-3-yl]propanoic acid in lab experiments is its versatility. It can be used to study a range of biological processes, from neuroprotection to cancer therapy. In addition, this compound is relatively easy to synthesize and can be obtained in pure form with high yield.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its stability. This compound is susceptible to degradation over time, which can affect its activity and potency. In addition, this compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 3-[1-(2-Hydroxy-3-methylbenzoyl)piperidin-3-yl]propanoic acid. One area of research that is currently being explored is the development of this compound-based therapies for neurodegenerative diseases. Researchers are also investigating the use of this compound in combination with other compounds to enhance its therapeutic potential.
Another area of research is the development of new synthesis methods for this compound. Researchers are exploring alternative methods that may be more efficient or cost-effective than the current synthesis method.
Finally, researchers are also investigating the use of this compound as a tool for studying various biological processes. By understanding the mechanism of action of this compound, researchers can gain insights into the underlying mechanisms of various diseases and develop new therapies to treat them.
Conclusion
In conclusion, this compound is a valuable tool for scientific research, with potential applications in a range of fields including neuroscience, cancer therapy, and inflammation. Its mechanism of action is not fully understood, but it is thought to involve the modulation of various signaling pathways within cells. While there are some limitations to using this compound in lab experiments, its versatility and relative ease of synthesis make it a promising candidate for further research.

Synthesis Methods

3-[1-(2-Hydroxy-3-methylbenzoyl)piperidin-3-yl]propanoic acid can be synthesized through a multi-step process involving the reaction of 3-methylbenzoyl chloride with piperidine, followed by the addition of propanoic acid. The resulting compound is then purified through a series of chromatographic techniques to obtain pure this compound. This synthesis method has been well-documented in the literature and has been used by many researchers to produce this compound for their studies.

properties

IUPAC Name

3-[1-(2-hydroxy-3-methylbenzoyl)piperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-11-4-2-6-13(15(11)20)16(21)17-9-3-5-12(10-17)7-8-14(18)19/h2,4,6,12,20H,3,5,7-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMRLJJHVSBHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCCC(C2)CCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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